![molecular formula C16H19NO B2986508 Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine CAS No. 51713-72-5](/img/structure/B2986508.png)
Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine is an organic compound with the molecular formula C16H19NO It is characterized by the presence of a benzyl group attached to a 2-(4-methoxy-phenyl)-ethylamine moiety
Mechanism of Action
Target of Action
N-benzyl-2-(4-methoxyphenyl)ethanamine, also known as benzyl[2-(4-methoxyphenyl)ethyl]amine, is a potent serotonin receptor agonist . Its primary targets are the serotonin 5-HT2A receptor subtype . These receptors play a crucial role in the regulation of mood, anxiety, and schizophrenia .
Mode of Action
The compound interacts with its targets by binding to the serotonin 5-HT2A receptors . This binding mimics the action of serotonin, a neurotransmitter, leading to the activation of these receptors . The activation of 5-HT2A receptors can result in various physiological and psychological effects, including hallucinations .
Biochemical Pathways
The compound is involved in the serotonergic pathway . Upon binding to the 5-HT2A receptors, it can trigger a cascade of biochemical reactions that lead to the production of secondary messengers . These messengers can further affect various downstream pathways, influencing mood, cognition, and perception .
Result of Action
The activation of the serotonin 5-HT2A receptors by N-benzyl-2-(4-methoxyphenyl)ethanamine can lead to a variety of molecular and cellular effects. These include changes in cell signaling, gene expression, and neuronal activity . The compound’s action can result in strong hallucinogenic effects, indicating its potential for abuse .
Action Environment
The action, efficacy, and stability of N-benzyl-2-(4-methoxyphenyl)ethanamine can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and genetic factors that can affect the compound’s metabolism . .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that similar compounds are metabolized by various cytochrome P450 enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine typically involves the reaction of benzyl chloride with 2-(4-methoxy-phenyl)-ethylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzophenone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Benzylamine: A simpler analogue with a benzyl group attached to an amine.
Phenethylamine: A related compound with a phenethyl group attached to an amine.
Methoxyphenethylamine: Similar structure but with a methoxy group on the phenethylamine moiety.
Uniqueness: Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine is unique due to the presence of both benzyl and methoxyphenethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-benzyl-2-(4-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-18-16-9-7-14(8-10-16)11-12-17-13-15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHDGXBYSDCBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2986426.png)
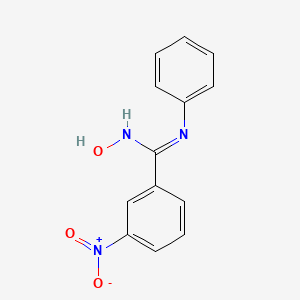
![5-(1,2-dithiolan-3-yl)-N-({1-[hydroxy(phenyl)methyl]cyclopropyl}methyl)pentanamide](/img/structure/B2986434.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2986435.png)
![1-methyl-2-oxo-N-(4-phenylbutan-2-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2986436.png)
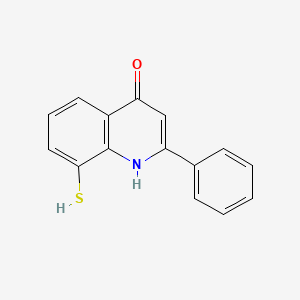
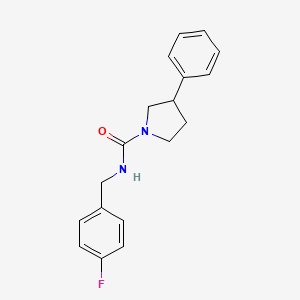
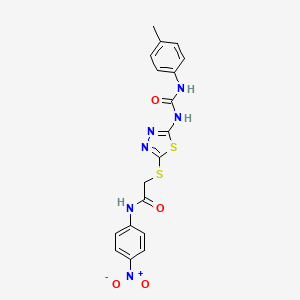
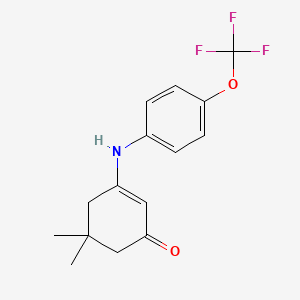
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2986443.png)
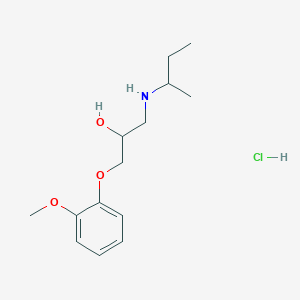
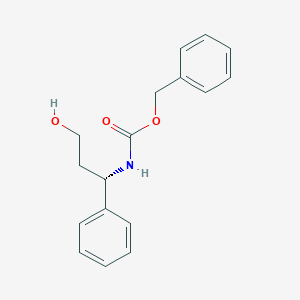
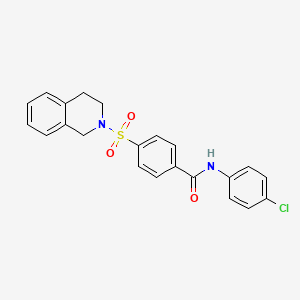
![N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2986447.png)
